1-ethyl-3-phenyl-1H-pyrazol-5-amine
CAS No.: 1249598-86-4
Cat. No.: VC4955059
Molecular Formula: C11H13N3
Molecular Weight: 187.246
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249598-86-4 |
---|---|
Molecular Formula | C11H13N3 |
Molecular Weight | 187.246 |
IUPAC Name | 2-ethyl-5-phenylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |
Standard InChI Key | JNEHCCJOUCHEJJ-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)N |
Introduction
Structural Characterization
Molecular Architecture
The compound’s structure features a pyrazole core substituted with an ethyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position (Figure 1). The SMILES notation and InChIKey provide unambiguous representations of its connectivity. X-ray crystallography data are absent in the literature, but computational models predict a planar pyrazole ring with substituents adopting positions perpendicular to the ring to minimize steric hindrance.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.24 g/mol | |
SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)N | |
InChIKey | JNEHCCJOUCHEJJ-UHFFFAOYSA-N |
Tautomerism and Resonance
Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms between nitrogen centers. For 1-ethyl-3-phenyl-1H-pyrazol-5-amine, the amine group at C5 stabilizes the 1H-tautomer, as evidenced by NMR studies of analogous compounds . Resonance effects delocalize electron density across the pyrazole ring, enhancing aromatic stability and influencing reactivity .
Synthesis and Reaction Pathways
Functionalization Reactions
The amine group at C5 is highly reactive, enabling derivatization through:
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Acylation: Formation of amides via reaction with acyl chlorides.
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Diazotization: Generation of diazonium salts for coupling reactions .
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Cross-Coupling: Suzuki-Miyaura reactions facilitated by the phenyl group’s aromatic system .
Table 2: Predicted Collision Cross Section (CCS) Values
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
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NMR: NMR of similar compounds reveals pyrazole ring protons at δ 6.5–7.5 ppm and ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 3.5–4.0 ppm (quartet) .
Applications in Research
Pharmaceutical Intermediate
1-Ethyl-3-phenyl-1H-pyrazol-5-amine is a precursor in synthesizing pyrazolopyrimidines, which exhibit kinase inhibitory activity . Its amine group facilitates the construction of heterocyclic scaffolds for drug candidates targeting:
Material Science
The phenyl and ethyl groups enhance solubility in organic solvents, making the compound suitable for designing:
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Coordination Complexes: Ligand for transition metals in catalytic systems.
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Polymer Additives: Thermal stabilizers due to aromatic stability .
Future Directions
Current research gaps include:
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Crystallographic Data: Single-crystal X-ray studies to confirm stereoelectronic effects.
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Biological Screening: Evaluation of antimicrobial and anticancer activity.
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Process Optimization: Development of greener synthetic routes using biocatalysts.
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